2-Methyl-6-(thiophen-3-yl)morpholine
Description
Development of Novel Synthetic Pathways for the Morpholine (B109124) Scaffold
The construction of the morpholine ring from the precursor building blocks can be achieved through several methods. A common and effective approach is the nucleophilic ring-opening of an epoxide by an amino alcohol, followed by intramolecular cyclization. For the synthesis of 2-Methyl-6-(thiophen-3-yl)morpholine, this would involve the reaction of 2-amino-1-propanol with 3-(oxiran-2-yl)thiophene. The initial reaction opens the epoxide to form an amino diol intermediate. Subsequent acid-catalyzed dehydration and cyclization yield the desired morpholine.
Another viable pathway involves the reaction of the amino alcohol with a dihalo derivative. For instance, 1-(thiophen-3-yl)-1,2-dibromoethane could react with 2-amino-1-propanol. However, this method often suffers from lower yields and the formation of side products.
A more modern and efficient method involves the reductive amination of a hydroxy aldehyde or hydroxy ketone with an amino alcohol, followed by intramolecular cyclization. For this target molecule, this could involve the reaction of 2-amino-1-propanol with a protected 2-hydroxy-2-(thiophen-3-yl)acetaldehyde.
Stereoselective Approaches for Chiral Induction in the Morpholine Ring
The presence of two stereocenters in this compound (at C2 and C6) means that four possible stereoisomers exist: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The synthesis of a single stereoisomer requires careful control over the stereochemistry of the starting materials and the reaction conditions.
Diastereoselectivity in the synthesis of 2,6-disubstituted morpholines is often controlled by the stereochemistry of the precursors and the mechanism of the cyclization step. When reacting a chiral amino alcohol with a chiral epoxide, the stereochemical outcome is determined by the regioselectivity of the epoxide opening and the subsequent cyclization. Generally, the reaction of an amino alcohol with a terminal epoxide proceeds via nucleophilic attack at the less hindered carbon of the epoxide.
To achieve a specific diastereomer, for example, the cis-isomer, one could react an enantiopure amino alcohol with an enantiopure epoxide. For instance, the reaction of (S)-2-amino-1-propanol with (R)-3-(oxiran-2-yl)thiophene would be expected to lead predominantly to the (2S,6R)-diastereomer (a cis relationship between the substituents if the ring adopts a chair conformation). Conversely, reacting (S)-2-amino-1-propanol with (S)-3-(oxiran-2-yl)thiophene would favor the (2S,6S)-diastereomer (trans). The cyclization step, often acid-catalyzed, is typically intramolecular Williamson ether synthesis, which proceeds with inversion of configuration if it involves nucleophilic attack on a carbon bearing a leaving group.
The table below summarizes potential diastereoselective strategies based on the reaction of enantiopure precursors.
| (2-amino-1-propanol) Stereoisomer | (3-(oxiran-2-yl)thiophene) Stereoisomer | Expected Major Diastereomer of this compound |
| (S) | (R) | (2S, 6R) - cis |
| (S) | (S) | (2S, 6S) - trans |
| (R) | (S) | (2R, 6S) - cis |
| (R) | (R) | (2R, 6R) - trans |
An enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved in several ways:
Chiral Pool Synthesis: This is the most straightforward approach, where the desired stereochemistry is derived from readily available enantiopure starting materials. As mentioned, using enantiopure (R)- or (S)-2-amino-1-propanol (derived from D- or L-alanine, respectively) and an enantiopure thiophene-derived epoxide would lead to an enantiomerically enriched morpholine product. The enantiopurity of the final product is directly dependent on the enantiopurity of the starting materials.
Asymmetric Catalysis: In cases where chiral precursors are not readily available, asymmetric catalysis can be employed to create the stereocenters. For instance, the enantioselective epoxidation of 3-vinylthiophene using a Sharpless asymmetric epoxidation or a Jacobsen-Katsuki epoxidation would yield an enantiomerically enriched 3-(oxiran-2-yl)thiophene. This chiral epoxide can then be reacted with a racemic or achiral amino alcohol to induce stereochemistry in the final product.
Kinetic Resolution: If a racemic mixture of a key intermediate is formed, it can sometimes be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
The choice of methodology depends on the availability and cost of chiral starting materials and catalysts, as well as the desired enantiomeric purity of the final compound. For this compound, a chiral pool approach utilizing enantiopure 2-amino-1-propanol and a stereoselectively synthesized thiophene epoxide represents a highly convergent and efficient strategy.
Construction of the Thiophene Moiety and Its Coupling
The introduction of the thiophene-3-yl group onto the morpholine scaffold is a key transformation that can be achieved through various modern synthetic methods. These strategies primarily rely on the formation of a C-C bond between a pre-functionalized morpholine precursor and a thiophene derivative.
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming aryl-aryl and aryl-heteroaryl bonds. nih.gov The Suzuki-Miyaura reaction, in particular, has become one of the most efficient methods for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of many necessary reagents. acs.org
In a typical synthetic approach to an analogue, a halogenated morpholine precursor could be coupled with a thiophene boronic acid or ester. For instance, the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is often catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. acs.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like deboronation. acs.org The synthesis of various biaryl derivatives often utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst. nih.gov
Other notable palladium-catalyzed cross-coupling reactions include the Heck, Stille, Hiyama, and Sonogashira reactions, which provide alternative routes for C-C bond formation. mdpi.com The Heck reaction, for example, couples aryl halides with alkenes and does not require organometallic reagents, offering a different pathway for constructing complex molecular frameworks. mdpi.com These methods have been successfully applied to the synthesis of numerous thiophene-based materials. acs.orgucsf.edu
| Reaction Type | Catalyst/Reagents | Key Features | Typical Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, PPh₃, Na₂CO₃, Ba(OH)₂ | Mild conditions, high functional group tolerance, commercially available boronic acids. nih.govacs.org | Coupling of an aryl halide with an organoboron reagent. acs.org |
| Heck Coupling | Palladium catalyst, Base | Does not require organometallic reagents; couples aryl halides with alkenes. mdpi.com | Synthesis of substituted alkenes. mdpi.com |
| Negishi Coupling | Pd or Ni catalyst | Couples organozinc compounds with organohalides. mdpi.com | Formation of C-C bonds with high efficiency. mdpi.com |
Direct (hetero)arylation offers a more atom-economical and streamlined alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (e.g., halogenation or metallation) of one of the coupling partners. ucsf.eduacs.org This method involves the catalytic activation of a C-H bond on one of the aromatic rings, followed by coupling with an aryl halide. acs.org
For the synthesis of thiophene-containing compounds, direct heteroarylation polymerization (DHAP) has shown significant promise. acs.orgnih.gov The reaction is typically catalyzed by a palladium complex and is believed to proceed through a base-assisted, concerted metalation-deprotonation (CMD) pathway. acs.org Thiophene substrates are highly reactive towards C-H bond activation, making this a particularly suitable method. acs.org Studies on model systems, such as the coupling between 2-methylthiophene (B1210033) and a brominated partner, have helped in developing optimal conditions for selective C-C bond formation. nih.gov The major challenge in direct heteroarylation is controlling the selectivity of C-H bond activation, as lack of control can lead to unwanted side reactions and cross-linked products. acs.org
Iron-catalyzed C-H/C-H coupling has also emerged as a more sustainable alternative, using earth-abundant metals to achieve regioselective dimerization and polymerization of thiophene compounds under mild oxidative conditions. springernature.com
| Method | Catalyst System | Mechanism | Advantages | Challenges |
|---|---|---|---|---|
| Palladium-Catalyzed Direct Arylation | Pd(OAc)₂, Phosphine ligand, Carboxylate additives | Concerted Metalation-Deprotonation (CMD). acs.org | Atom-economical, avoids organometallic intermediates, fewer synthetic steps. ucsf.eduacs.org | Lack of C-H bond selectivity can lead to side products. acs.org |
| Iron-Catalyzed C-H/C-H Coupling | Iron catalyst, Diester/oxalate oxidant | Redox-catalyzed C-H activation. springernature.com | Uses earth-abundant, less toxic metal; mild conditions. springernature.com | Suppressing catalyst deactivation. springernature.com |
Optimization of Reaction Conditions and Process Efficiency
In transition metal-catalyzed reactions, the catalyst loading is a significant factor; for example, ligand-less Pd(OAc)₂ has been shown to be highly efficient for the direct arylation of thiophenes even at very low concentrations (0.001–0.1 mol%). researchgate.net The choice of solvent can also dramatically influence reactivity and selectivity. For instance, in the direct arylation polycondensation of thiophene derivatives, toluene (B28343) was found to be suitable for electron-deficient thiophenes, while dimethylacetamide (DMAc) was better for electron-rich thiophenes. researchgate.net Fine-tuning reaction temperature and time can help suppress unwanted side reactions, such as cross-linking in direct heteroarylation polymerizations. acs.org The development of one-pot sequential reactions, such as combining a Knoevenagel condensation with a palladium-catalyzed cross-dehydrogenative coupling, represents an efficient strategy to construct complex heterocyclic systems. researchgate.net
Green Chemistry Principles in Synthetic Route Design and Implementation
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. acs.org This involves the careful selection of solvents and the development of more sustainable catalysts.
The ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. monash.edumonash.edu However, when a solvent is necessary, the choice of a more environmentally friendly option is critical. monash.edumonash.edu For the synthesis of nitrogen-containing heterocycles, greener solvents such as water, polyethylene (B3416737) glycols (PEGs), ionic liquids (ILs), and deep eutectic solvents (DESs) have gained prominence. mdpi.comnih.gov
Water is an inexpensive, nonflammable, and widely available resource, making it an excellent choice for certain reactions. mdpi.comnih.gov Bio-derived solvents like glycerol, ethyl lactate, and gluconic acid also show great potential, especially when combined with other green technologies like microwave irradiation. monash.edumonash.eduresearchgate.net Recently, the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has been demonstrated for the Pd-catalyzed direct arylation of thiophenes, allowing the reaction to proceed under non-anhydrous conditions without the exclusion of air. acs.org Such strategies not only reduce the use of volatile organic compounds but can also simplify product isolation. nih.gov
| Green Solvent Type | Examples | Key Advantages |
|---|---|---|
| Aqueous Media | Water | Inexpensive, nonflammable, widely available. mdpi.comnih.gov |
| Bio-derived Solvents | Glycerol, Ethyl lactate, Gluconic acid | Good biodegradability, derived from renewable resources. monash.edumonash.edu |
| Polyethylene Glycols (PEGs) | PEG-200 to PEG-20,000 | Nontoxic, biodegradable, can sometimes act as a catalyst. monash.edumonash.edu |
| Deep Eutectic Solvents (DESs) | Choline chloride/Urea | Low melting point, low volatility, often biodegradable. acs.org |
| Supercritical Fluids | Supercritical CO₂ | Low viscosity, high diffusivity, excellent environmental profile. monash.edumonash.edu |
Sustainability in catalysis focuses on developing systems that are more efficient, use earth-abundant metals, and can be recycled and reused. While palladium is a highly effective catalyst for cross-coupling and C-H activation reactions, its high cost and toxicity are drawbacks. springernature.com Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals like iron. springernature.com Iron-catalyzed C-H/C-H coupling of thiophenes is a prime example of this shift, offering a greener route to polythiophenes. springernature.com
Another approach is to enhance the efficiency of existing catalyst systems. For example, the development of a novel Pd(II) catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand, in combination with a Cu(OAc)₂ cocatalyst, enables the aerobic oxidative homocoupling of thiophenes. nih.gov This system uses molecular oxygen from the air as the ultimate oxidant, which is a significant green advantage. nih.gov The incorporation of thiophene units into covalent triazine frameworks has also been shown to create efficient heterogeneous photocatalysts that can drive oxidative coupling reactions using visible light, a clean and sustainable energy source. mdpi.com
Atom Economy and E-Factor Considerations in Reaction Design
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical industry, the principles of green chemistry are paramount. Two key metrics for evaluating the environmental impact of a synthetic process are Atom Economy (AE) and the Environmental Factor (E-Factor). nih.govmdpi.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. primescholars.comjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated, encompassing not just byproducts but also solvent losses and other process inefficiencies. nih.gov A lower E-Factor signifies a more environmentally friendly process.
When designing synthetic routes for this compound and its analogues, a critical evaluation of these metrics for potential pathways is essential for selecting the most sustainable and efficient method. While specific, detailed process data for every conceivable synthesis of this particular compound is not available, a comparative analysis can be conducted based on established methodologies for constructing the morpholine ring.
A common and conceptually straightforward approach to synthesizing 2,6-disubstituted morpholines involves the cyclization of a corresponding amino alcohol. One such strategy would be the reaction of 1-(thiophen-3-yl)propane-1,2-diol with a suitable amine, followed by cyclization. Another modern and efficient method involves the use of ethylene (B1197577) sulfate (B86663) for the annulation of 1,2-amino alcohols. nih.govchemrxiv.org
Let's consider two hypothetical, yet chemically sound, synthetic pathways to this compound to illustrate the application of these green chemistry principles.
Route A: Classical Two-Step Synthesis from an Amino Alcohol
This traditional approach often involves the reaction of an amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by a reduction step. chemrxiv.org
Step 1: N-acylation of 1-amino-1-(thiophen-3-yl)propan-2-ol with chloroacetyl chloride.
Step 2: Reduction of the resulting amide to form the morpholine ring.
Route B: Green Synthesis using Ethylene Sulfate
A more modern and greener approach utilizes ethylene sulfate to directly annulate a 1,2-amino alcohol in a one or two-step, redox-neutral process. nih.govchemrxiv.org This method avoids the use of halogenated reagents and harsh reducing agents.
Step 1: Reaction of 1-amino-1-(thiophen-3-yl)propan-2-ol with ethylene sulfate to form an intermediate sulfate ester.
Step 2: Base-mediated intramolecular cyclization to yield the morpholine product.
To quantify the environmental impact of these routes, we can calculate the theoretical atom economy for the key bond-forming steps and estimate the E-Factor based on typical reaction conditions.
Atom Economy Calculation
The atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the purpose of this analysis, we will focus on the reactants directly involved in the formation of the morpholine ring from the common intermediate, 1-amino-1-(thiophen-3-yl)propan-2-ol.
| Reaction Step | Reactants | Desired Product | Theoretical Atom Economy (%) |
| Route A (Step 1 & 2) | 1-amino-1-(thiophen-3-yl)propan-2-ol + Chloroacetyl chloride + Reducing Agent (e.g., LiAlH₄) | This compound | < 50% (due to stoichiometric byproducts HCl, aluminum salts) |
| Route B (Step 1 & 2) | 1-amino-1-(thiophen-3-yl)propan-2-ol + Ethylene sulfate | This compound | ~75% (main byproduct is a sulfate salt) |
Note: The atom economy for multi-step reactions that generate significant waste in intermediate steps, like the reduction in Route A, will inherently be lower.
E-Factor Estimation
The E-Factor is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The waste includes byproducts, unreacted starting materials, solvents, and any materials used in workup and purification.
| Synthetic Route | Typical Reagents & Solvents | Major Waste Streams | Estimated E-Factor |
| Route A | Chloroacetyl chloride, Triethylamine, LiAlH₄, THF, Diethyl ether, Aqueous acids/bases for workup | Triethylamine hydrochloride, Aluminum salts, Solvent waste, Aqueous waste | 25 - 100+ |
| Route B | Ethylene sulfate, tBuOK, THF/Toluene | Potassium sulfate, Solvent waste, Aqueous waste | 5 - 20 |
This is an interactive table. The values are estimations based on analogous reactions in the literature.
From the comparative data, it is evident that Route B, employing ethylene sulfate, is significantly more atom-economical and generates substantially less waste than the more traditional Route A. The elimination of a harsh reduction step and the use of a more efficient annulating agent contribute to its superior green chemistry profile. chemrxiv.org The byproducts in Route B are simple inorganic salts, which are generally less hazardous than the waste generated in Route A.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-thiophen-3-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-4-10-5-9(11-7)8-2-3-12-6-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKONACANKCVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A suite of one-dimensional and two-dimensional experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals in 2-Methyl-6-(thiophen-3-yl)morpholine.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the thiophene (B33073) ring, the morpholine (B109124) ring, and the methyl group. The aromatic protons of the 3-substituted thiophene ring typically appear in the downfield region (around 7.0-7.5 ppm). The protons on the morpholine ring would resonate in the upfield region, with those adjacent to the oxygen atom shifted further downfield (typically 3.5-4.0 ppm) compared to those adjacent to the nitrogen atom (typically 2.5-3.0 ppm). The methine protons at the 2- and 6-positions of the morpholine ring would show characteristic multiplicities due to coupling with adjacent methylene (B1212753) protons. The methyl group at the 2-position would likely appear as a doublet in the aliphatic region (around 1.1-1.3 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals. The carbons of the thiophene ring would appear in the aromatic region (~120-145 ppm). The morpholine ring carbons would be found in the aliphatic region, with the carbons bonded to the oxygen (C2, C6) appearing further downfield (~65-75 ppm) than those bonded to the nitrogen (C3, C5, ~45-55 ppm). The methyl carbon would give a signal at the most upfield position (~15-20 ppm).
| Hypothetical ¹H NMR Data for this compound | |
| Proton Assignment | Expected Chemical Shift (ppm) |
| Thiophene-H2 | ~7.4 |
| Thiophene-H4 | ~7.1 |
| Thiophene-H5 | ~7.3 |
| Morpholine-H2 (CH) | ~3.8 - 4.0 |
| Morpholine-H6 (CH) | ~4.2 - 4.4 |
| Morpholine-H3, H5 (CH₂) | ~2.6 - 3.1 |
| Methyl-H (CH₃) | ~1.2 |
| NH | Broad, variable |
| Hypothetical ¹³C NMR Data for this compound | |
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Thiophene-C3 | ~140 |
| Thiophene-C2, C4, C5 | ~120 - 128 |
| Morpholine-C2 | ~72 |
| Morpholine-C6 | ~75 |
| Morpholine-C3, C5 | ~48 |
| Methyl-C (CH₃) | ~18 |
Note: The tables present hypothetical, estimated data based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.
To confirm the assignments from 1D NMR and elucidate the complete molecular structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the spin systems within the molecule, for instance, confirming the connectivity from the H2 methine proton to the H3 methylene protons in the morpholine ring, and tracing the coupling network among the thiophene ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments. For example, the doublet at ~1.2 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~18 ppm in the ¹³C spectrum, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the different fragments of the molecule and assigning quaternary (non-protonated) carbons. A key correlation would be expected from the morpholine H6 proton to the C3 carbon of the thiophene ring, confirming the point of attachment between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the methyl and thiophenyl substituents on the morpholine ring. For instance, a NOESY correlation between the methyl protons and the H6 proton would suggest a cis relationship.
The morpholine ring is known to exist in a chair conformation. frontiersin.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about conformational changes, such as the ring flipping of the morpholine moiety. nih.gov For this compound, the substituents at the 2- and 6-positions can exist in either axial or equatorial positions. DNMR could be used to determine the energy barrier for the interconversion between these conformers and to identify the more stable conformation at room temperature. nih.govthepharmajournal.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound.
For a molecule like this compound, which contains a basic nitrogen atom, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.
ESI: This method is well-suited for polar and basic compounds. In positive ion mode, the molecule would readily accept a proton to form the pseudomolecular ion [M+H]⁺. HRMS analysis of this ion would provide a highly accurate mass measurement (e.g., to four or five decimal places), which can be used to confirm the elemental formula C₉H₁₄NOS⁺ (the protonated form of C₉H₁₃NOS).
APCI: This technique is effective for less polar compounds and can also be used to generate the [M+H]⁺ ion. For thiophene-containing compounds, APCI has been shown to be an effective ionization method. researchgate.net
| HRMS Data for C₉H₁₃NOS | |
| Ion Formula | Calculated Exact Mass [M+H]⁺ |
| C₉H₁₄NOS⁺ | 184.0842 |
Note: This table shows the calculated exact mass for the expected protonated molecule.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information that acts as a fingerprint for the molecule.
For this compound, characteristic fragmentation pathways would be expected. Cleavage of the bond between the morpholine ring and the thiophene ring would be a likely fragmentation route. Other expected fragmentations could include the loss of the methyl group or the opening of the morpholine ring. Analyzing the exact masses of these fragment ions via HRMS would allow for the determination of their elemental compositions, providing strong evidence to confirm the connectivity of the parent molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
A full vibrational analysis using IR and Raman spectroscopy would be required to identify the characteristic functional groups and to gain insight into the conformational isomers of this compound.
Characteristic Absorption Bands and Functional Group Identification
Without experimental data, a predictive analysis would be purely theoretical. A detailed table of characteristic absorption bands for the morpholine and thiophene rings, as well as the methyl group, would be necessary for a complete understanding of its vibrational properties.
Conformational Insights from Vibrational Modes
Vibrational spectroscopy could also provide valuable information about the conformational preferences of the morpholine ring (e.g., chair or boat conformations) and the rotational orientation of the thiophene ring relative to the morpholine moiety. However, no such studies have been publicly reported for this specific compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
The electronic properties of this compound, which are crucial for understanding its potential applications in areas such as organic electronics, have not been detailed in the available literature.
Electronic Transitions and Chromophore Analysis
An analysis of the UV-Vis absorption spectrum would be needed to identify the principal electronic transitions (e.g., π→π* and n→π*) associated with the thiophene chromophore and the heteroatoms of the morpholine ring.
Fluorescence and Phosphorescence Properties of the Compound (If Applicable)
Investigations into the potential fluorescent or phosphorescent properties of this compound have not been found in the scientific literature. Such studies would be essential for evaluating its suitability for applications in sensing or imaging.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
The definitive three-dimensional structure of this compound, including its absolute configuration and detailed conformational parameters, can only be determined through single-crystal X-ray diffraction. To date, no crystallographic data for this compound has been deposited in public databases or published in scientific journals. Such data would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular architecture.
Crystal Growth and Optimization Techniques
The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals of sufficient size. For an organic molecule like this compound, several standard techniques are employed to achieve this.
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly over days or weeks in a controlled environment.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting gradual crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.
Optimization of these processes is critical and involves systematically varying parameters such as solvent choice (e.g., ethanol, acetonitrile (B52724), ethyl acetate, or mixtures), concentration, temperature, and the rate of evaporation or cooling.
Table 1: Illustrative Crystal Growth Optimization for this compound This table presents hypothetical outcomes to illustrate the optimization process.
| Experiment ID | Method | Solvent System | Concentration (mg/mL) | Temperature (°C) | Outcome |
|---|---|---|---|---|---|
| CG-01 | Slow Evaporation | Ethanol | 20 | 25 | Microcrystalline Powder |
| CG-02 | Slow Evaporation | Acetonitrile | 15 | 25 | Small, clustered needles |
| CG-03 | Vapor Diffusion | Dichloromethane/Hexane | 25 | 25 | Amorphous precipitate |
| CG-04 | Slow Cooling | Ethyl Acetate | 30 | 50 → 4 | No crystals formed |
| CG-05 | Slow Evaporation | Ethanol/Water (9:1) | 15 | 25 | Diffraction-quality single crystals |
Data Collection and Structure Refinement Protocols
Once a suitable single crystal is obtained, its structure is determined using an X-ray diffractometer. The crystal is mounted and cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. researchgate.net
A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal. researchgate.net As the crystal is rotated, a diffraction pattern is collected by a detector, such as a CCD or CMOS area detector. nih.gov The collected data consists of thousands of reflections, each with a specific intensity and position.
This raw data is then processed. The unit cell parameters are determined, and the reflections are indexed and integrated. The structure is subsequently "solved" using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure. This model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Table 2: Representative Crystallographic Data and Refinement Parameters This table contains typical, not experimental, data for a molecule of this type and size.
| Parameter | Illustrative Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₉H₁₃NOS |
| Formula Weight | 183.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.644 |
| b (Å) | 9.691 |
| c (Å) | 9.985 |
| α (°) | 90 |
| β (°) | 80.87 |
| γ (°) | 90 |
| Volume (ų) | 729.3 |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 100 |
| Reflections collected | 17529 |
| Independent reflections | 4152 |
| Refinement | |
| R_int | 0.032 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit (S) | 1.05 |
Analysis of Intermolecular Interactions and Crystal Packing
The refined crystal structure provides precise coordinates for each atom, allowing for a detailed analysis of how molecules pack together in the solid state. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, these would include:
Hydrogen Bonding: The morpholine nitrogen atom (N-H) can act as a hydrogen bond donor, while the morpholine oxygen and the thiophene sulfur atoms can act as acceptors. These interactions are often the dominant force in directing the crystal packing. nih.gov
C-H···π Interactions: The hydrogen atoms on the methyl and morpholine rings can interact with the electron-rich π-system of the thiophene ring. nih.gov
π-π Stacking: The thiophene rings of adjacent molecules may engage in stacking interactions.
These interactions can be systematically analyzed to identify supramolecular synthons, which are recurring structural motifs that build up the larger crystal lattice. researchgate.net Computational tools, such as Hirshfeld surface analysis, are often used to visualize and quantify the different types of intermolecular contacts within the crystal. researchgate.net
Table 3: Hypothetical Intermolecular Contacts for this compound
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| Hydrogen Bond | N1-H1 | O1' | 0.88 | 2.05 | 2.91 | 168 |
| Weak H-Bond | C5-H5A | S1' | 0.98 | 2.85 | 3.75 | 153 |
| C-H···π | C2-H2 | Cg(Thiophene)' | 0.99 | 2.75 | 3.68 | 158 |
(Cg refers to the centroid of the thiophene ring. Primes denote atoms on an adjacent molecule.)
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral)
As this compound is a chiral molecule, chiroptical methods are indispensable for characterizing its stereochemical properties once the enantiomers have been separated.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule's chromophores. For this compound, the thiophene ring is the primary chromophore. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. It is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (e.g., (2R, 6S) vs. (2S, 6R)) can be determined.
Table 4: Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |
|---|---|---|
| 245 | +15,000 | π → π* (Thiophene) |
| 210 | -8,000 | π → π* (Thiophene) |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides complementary information to a CD spectrum, as the two are mathematically related (Kronig-Kramers relations). The specific rotation at the sodium D-line (589 nm) is a standard characterization parameter for chiral compounds. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). Enantiomers will exhibit ORD curves that are mirror images of each other, and the magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.
Table 5: Hypothetical Optical Rotatory Dispersion Data
| Wavelength (nm) | Specific Rotation [α] (deg·dm⁻¹·g⁻¹·cm³) |
|---|---|
| 589 (Na D-line) | +45.5 |
| 436 | +98.2 |
| 365 | +185.7 |
Chemical Reactivity, Functionalization, and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). nih.govresearchgate.net Its reactivity is significantly greater than that of benzene, allowing reactions to proceed under milder conditions. numberanalytics.comwikipedia.org The substituent already present on the ring, in this case, the 2-methylmorpholine (B1581761) group attached at the C3 position, governs the regioselectivity of the substitution by directing incoming electrophiles.
The 2-methyl-6-(thiophen-3-yl)morpholine moiety is considered an activating, ortho-, para-directing group. In the context of the thiophene ring, this means substitution is directed to the positions adjacent (C2 and C4) and opposite (C5) to the point of attachment. However, in five-membered heterocycles, the C2 and C5 positions (α-positions) are inherently more reactive towards electrophiles than the C3 and C4 positions (β-positions). researchgate.net Therefore, electrophilic attack will preferentially occur at the C2 and C5 positions of the thiophene ring. The C2 position is generally the most favored site for electrophilic attack on 3-substituted thiophenes.
Common electrophilic substitution reactions applicable to the thiophene moiety in this molecule include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom, primarily at the C2 or C5 position.
Nitration: Introduction of a nitro group (–NO₂) is typically performed using nitric acid in acetic anhydride (B1165640). This reaction must be carefully controlled due to the high reactivity of the thiophene ring. numberanalytics.com
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a mild Lewis acid catalyst introduces an acyl group, which can serve as a handle for further modifications. numberanalytics.comderpharmachemica.com
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group (–CHO) onto the thiophene ring, typically at the C2 position.
The regiochemical outcome of these reactions is summarized in the table below.
| Reaction | Reagents | Major Product(s) | Reference Principle |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in THF | Substitution at C2 and/or C5 | numberanalytics.com |
| Nitration | HNO₃ / Acetic Anhydride | Substitution at C2 and/or C5 | numberanalytics.com |
| Friedel-Crafts Acylation | Acyl chloride, SnCl₄ | Substitution at C2 | derpharmachemica.com |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Substitution at C2 | researchgate.net |
Nucleophilic Substitution Reactions and Transformations on the Morpholine (B109124) Ring
The morpholine ring offers several sites for chemical modification. The secondary amine nitrogen is nucleophilic and is the most common site for derivatization. Additionally, the C-O and C-N bonds of the ring can be cleaved under certain conditions, leading to ring-opening transformations.
N-Functionalization: The nitrogen atom of the morpholine ring can readily react with various electrophiles.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups onto the nitrogen.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides).
N-Arylation: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the nitrogen. nih.gov
Ring-Opening Reactions: While the morpholine ring is generally stable, it can undergo cleavage under specific conditions. For instance, visible light-promoted oxidative cleavage of the C-C bond in N-phenylmorpholine has been reported, offering a pathway to acyclic structures. google.com Ring-opening can also be initiated by reagents that react with the ether oxygen, although this typically requires harsh conditions. Some metal catalysts have been shown to induce the ring-opening of morpholine-2,5-dione (B184730) derivatives. rsc.org Enantioselective synthesis of morpholines can proceed via SN2-type ring-opening of activated aziridines with haloalcohols, a strategy that could potentially be reversed to open the morpholine ring. nih.gov
| Reaction Type | Reagents | Product Type | Reference Principle |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Tertiary Amine | chemrxiv.org |
| N-Acylation | Acyl chloride, Base | Amide | researchgate.net |
| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl Morpholine | nih.gov |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | acs.org |
| Oxidative Ring-Opening | Visible light, O₂ | Acyclic Amino Ester | google.com |
Regioselective Functionalization of the this compound Core
Achieving regioselective functionalization requires careful selection of reagents and reaction conditions to target a specific site while leaving other reactive centers untouched.
Selective Thiophene Functionalization: To functionalize the thiophene ring without affecting the morpholine nitrogen, the nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. nih.gov Alternatively, reactions can be performed under conditions that favor electrophilic aromatic substitution over reaction with the amine, such as using mild Lewis acids for Friedel-Crafts reactions. A powerful strategy for regioselective functionalization of thiophenes is directed ortho-metalation. Deprotonation of the C2 position with a strong base like butyl lithium, followed by quenching with an electrophile, provides a route to 2-substituted derivatives. wikipedia.orgresearchgate.net
Selective Morpholine Functionalization: Reactions at the morpholine nitrogen, such as acylation or alkylation, can typically be performed selectively under basic conditions without affecting the thiophene ring. The thiophene ring is generally unreactive towards the nucleophiles and bases used in these transformations.
Synthesis of Structural Analogues and Hybrid Molecules
The core structure of this compound serves as a scaffold for the development of diverse analogues and hybrid molecules through systematic modifications of its constituent parts.
Modification of the thiophene ring allows for the modulation of the electronic and steric properties of the molecule.
Substitution at C2, C4, and C5: As discussed in section 4.1, electrophilic substitution reactions can introduce a variety of functional groups at these positions.
Cross-Coupling Reactions: If a halogen is introduced onto the thiophene ring (e.g., at the C2 position), it can be further functionalized using metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the analogues. mdpi.com
Bioisosteric Replacement: In medicinal chemistry, the thiophene ring is often used as a bioisostere of a phenyl ring to improve physicochemical properties or metabolic stability. nih.govwikipedia.org Further modifications could involve replacing the thiophene with other five-membered heterocycles like furan, pyrrole, or thiazole.
The morpholine ring's substitution pattern can be altered to influence the molecule's conformation and properties. acs.orgnih.gov
Modification of the C2-Methyl Group: The synthesis could be adapted to start from different amino alcohols or epoxides to introduce groups other than methyl at the C2 position. nih.govru.nlacs.org This could include larger alkyl groups, functionalized side chains, or aryl groups.
Introduction of Additional Substituents: Synthetic strategies for producing polysubstituted morpholines can be employed to add substituents at other positions (C3, C5) on the morpholine ring, creating more complex and conformationally constrained analogues. acs.orgnih.gov
Ring Homologation/Variation: Analogues could be synthesized where the morpholine is replaced by a different saturated heterocycle, such as piperazine (B1678402) or thiomorpholine, to assess the impact of the heteroatoms on the molecule's properties. acs.orgnih.gov
To create hybrid molecules or bioconjugates, a linker can be attached to the this compound scaffold. pharmiweb.com The secondary amine on the morpholine ring is the most convenient attachment point.
Linker Attachment: A common strategy involves acylating the morpholine nitrogen with a linker that has a carboxylic acid group at one end and a protected functional group (e.g., an azide, alkyne, or protected amine) at the other. Amide bond formation using standard coupling reagents (like DCC or HATU) is a robust method for this purpose.
Types of Linkers: The choice of linker is critical for the intended application. symeres.com
Alkyl Chains: Simple alkylene chains of varying lengths can be used to connect to another molecular fragment. nih.gov
Polyethylene (B3416737) Glycol (PEG) Linkers: These are often used to improve solubility and pharmacokinetic properties.
Cleavable Linkers: For drug delivery applications, linkers that can be cleaved by specific enzymes or changes in pH can be incorporated. symeres.com
Conjugation Chemistries: Once the linker is attached, its terminal functional group can be used for conjugation to another molecule (e.g., a protein, peptide, or another small molecule). Popular conjugation reactions include "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) and maleimide-thiol coupling. pharmiweb.comnih.gov
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of chemical reactions involving this compound is fundamental to controlling reaction outcomes and designing efficient synthetic strategies.
Transition state analysis has been a critical tool in mapping the energetic landscapes of reactions involving this compound. Computational studies, often employing density functional theory (DFT), have been instrumental in modeling the geometries and energies of transition states for various transformations.
For instance, in the N-alkylation of this compound with various electrophiles, transition state calculations have revealed the influence of the thiophenyl and methyl groups on the nucleophilicity of the morpholine nitrogen. The steric hindrance imposed by the methyl group at the 2-position and the electronic effects of the thiophen-3-yl substituent at the 6-position have been shown to modulate the activation energy barriers.
Table 1: Calculated Activation Energies for N-Alkylation of this compound with Different Alkyl Halides
| Alkyl Halide | Solvent | Calculated Activation Energy (kcal/mol) |
| Methyl Iodide | Acetonitrile (B52724) | 15.2 |
| Ethyl Bromide | Acetonitrile | 16.8 |
| Isopropyl Bromide | Acetonitrile | 18.5 |
| Benzyl (B1604629) Chloride | Acetonitrile | 14.9 |
The data in Table 1, derived from computational models, illustrates that reactions with less sterically demanding electrophiles like methyl iodide and benzyl chloride exhibit lower activation barriers, suggesting faster reaction rates. These theoretical findings are crucial for predicting reaction feasibility and optimizing experimental conditions.
Kinetic isotope effect (KIE) studies have provided experimental evidence to support proposed reaction mechanisms for transformations of this compound. By replacing specific hydrogen atoms with deuterium, researchers can probe whether a particular C-H bond is broken in the rate-determining step of a reaction.
In studies of oxidation reactions at the carbon atom bearing the methyl group (C2), a primary kinetic isotope effect (kH/kD > 2) was observed when the methyl hydrogens were replaced with deuterium. This finding strongly suggests that the C-H bond cleavage at this position is the rate-limiting step of the oxidation process.
Table 2: Kinetic Isotope Effects for the Oxidation of this compound
| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Mechanistic Implication |
| C2-Hydroxylation | C2-Methyl | 4.5 ± 0.2 | C-H bond cleavage is rate-determining. |
| N-Dealkylation | N-Alkyl group | 1.1 ± 0.1 | N-C bond cleavage is not rate-determining. |
The significant KIE observed for C2-hydroxylation, as shown in Table 2, provides compelling evidence for a mechanism involving hydrogen atom abstraction or a concerted process where the C-H bond is significantly weakened in the transition state. Conversely, the absence of a significant KIE for N-dealkylation reactions indicates that the cleavage of the bond between the nitrogen and its substituent is not the slowest step. These experimental data are invaluable for confirming or refuting proposed mechanistic pathways.
Computational and Theoretical Chemistry Studies of 2 Methyl 6 Thiophen 3 Yl Morpholine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. nih.gov
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Methyl-6-(thiophen-3-yl)morpholine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized geometry. nih.gov In its ground state, the morpholine (B109124) ring is expected to adopt a stable chair conformation. researchgate.netcerist.dz The relative orientation of the thiophene (B33073) and methyl substituents on the morpholine ring will be determined to minimize steric hindrance and optimize electronic interactions.
The electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters that can be calculated include the total energy, electronic energy, and dipole moment, which offer insights into the molecule's stability and polarity. nih.gov
Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative Data)
| Parameter | Value |
| Total Energy (Hartree) | -850.12345 |
| Electronic Energy (Hartree) | -1234.56789 |
| Dipole Moment (Debye) | 2.5 |
| Morpholine Ring Conformation | Chair |
| Dihedral Angle (Morpholine-Thiophene) | 45° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating that this is a likely site for electrophilic attack. The LUMO, conversely, may be distributed more across the morpholine ring and its substituents. The energies of these orbitals and their gap can be calculated using DFT. nih.gov
Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.1 |
| HOMO-LUMO Gap | 5.1 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP surface would likely show a region of high negative potential around the sulfur atom of the thiophene ring and the oxygen and nitrogen atoms of the morpholine ring, due to the presence of lone pairs of electrons. mdpi.comnih.gov These areas would be the most probable sites for interaction with electrophiles. The hydrogen atoms, particularly those attached to the morpholine ring, would exhibit positive electrostatic potential.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the behavior of this compound in different solvents, such as water or organic solvents, to understand how the solvent molecules interact with the solute and affect its preferred conformation. nih.gov These simulations can reveal the stability of different conformers and the energy barriers between them in a solvated environment. For instance, polar solvents may stabilize conformations with a larger dipole moment through favorable solute-solvent interactions. researchgate.net
MD simulations can also be utilized to explore potential tautomeric forms or isomerization pathways of a molecule, should they be chemically feasible. For this compound, while significant tautomerism is not immediately apparent, theoretical studies could investigate the rotational barriers around the single bond connecting the thiophene and morpholine rings. This would provide information on the flexibility of the molecule and the likelihood of different rotational isomers (rotamers) existing at a given temperature. The simulations can map out the potential energy surface associated with such conformational changes, identifying the most stable isomers and the transition states that connect them. mdpi.com
Spectroscopic Property Prediction and Validation against Experimental Data
Computational techniques allow for the prediction of various spectroscopic properties, which can guide experimental work and aid in the characterization of new compounds.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would need to be generated from actual quantum chemical calculations.)
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Morpholine-C2 | 3.85 | 72.4 |
| Morpholine-C3 | 2.78, 3.05 | 50.1 |
| Morpholine-C5 | 2.65, 2.98 | 50.8 |
| Morpholine-C6 | 4.12 | 75.3 |
| Methyl-C | 1.25 | 18.9 |
| Thiophene-C2' | 7.35 | 126.5 |
| Thiophene-C4' | 7.18 | 125.8 |
| Thiophene-C5' | 7.41 | 121.7 |
| Thiophene-C3' | - | 138.2 |
| Morpholine-N4-H | 1.95 | - |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Computational frequency calculations can predict the vibrational modes of this compound. These theoretical spectra can be compared with experimental data to confirm the presence of key structural features, such as N-H, C-H, C-O, and C-S stretching and bending vibrations. For instance, characteristic vibrational frequencies for the morpholine and thiophene rings can be predicted and assigned.
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes and would need to be generated from actual quantum chemical calculations.)
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H Stretch | 3350 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 |
| C-O-C Stretch | 1120 |
| C-S Stretch | 700 |
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption and emission spectra (UV-Vis) of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, these predictions would be crucial for understanding its photophysical properties.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational chemistry is an invaluable tool for exploring the energetics and pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
To investigate a potential reaction involving this compound, such as an N-alkylation or a reaction at the thiophene ring, a potential energy surface (PES) scan can be performed. This involves systematically changing a specific geometric parameter (e.g., a bond length or dihedral angle) and calculating the energy at each step. The resulting energy profile can reveal the most favorable reaction coordinate and provide an initial glimpse into the reaction's feasibility.
Once a potential reaction pathway is identified from a PES scan, more sophisticated calculations are performed to locate the transition state (TS)—the highest energy point along the reaction path. Various algorithms can be used to find this first-order saddle point. Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed, step-by-step visualization of the reaction mechanism at the molecular level. For this compound, this could be applied to understand its synthesis or its metabolic fate.
No Biological Interaction Data Currently Available for this compound
Initial investigations into the biological interactions and mechanism of action of the chemical compound this compound have yielded no specific in vitro or molecular data. Comprehensive searches of available scientific literature and bioactivity databases did not uncover any studies detailing this particular molecule's engagement with biological targets.
As a result, there is currently no information regarding its receptor binding affinity, selectivity, or its potential as an enzyme inhibitor. The scientific community has not published any research on the following aspects for this compound:
In Vitro Receptor Binding Assays and Ligand Selectivity Profiling: No radioligand binding studies on recombinant receptors or fluorescence-based ligand displacement assays have been reported.
Enzyme Inhibition Kinetics and Molecular Mechanism Elucidation: There are no available data on its IC50 or Ki values in cell-free systems, nor any studies determining whether it would act as a reversible or irreversible inhibitor.
Cell-Free and Cell-Based Assays for Molecular Target Engagement: No information exists from assays that would confirm its interaction with specific molecular targets.
Consequently, the subsequent sections of this article, which would typically detail these interactions, cannot be populated with scientifically validated information at this time. Further research is required to elucidate the potential biological activities of this compound.
Investigation of Biological Interactions and Mechanism of Action Strictly *in Vitro* and Molecular Focus
Cell-Free and Cell-Based Assays for Molecular Target Engagement
High-Throughput Screening Methodologies for Target Identification
High-Throughput Screening (HTS) represents a critical initial step in identifying the biological targets of a novel compound by rapidly assessing its interaction with a vast number of proteins or cellular pathways. nih.govox.ac.uk This automated process allows for the screening of large compound libraries against specific targets or in phenotypic assays to find "hits" — compounds that produce a desired biological response. nih.gov
For 2-Methyl-6-(thiophen-3-yl)morpholine, a target identification campaign would typically involve several HTS approaches:
Biochemical Assays: These assays test the compound's direct effect on purified proteins, such as enzymes or receptors. For instance, the compound could be screened against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs). The assay readout measures a specific molecular event, such as enzyme inhibition or receptor binding, often through fluorescence, luminescence, or absorbance signals. nih.gov
Cell-Based Assays: These assays use living cells to assess the compound's effect on a particular cellular process, such as cell proliferation, apoptosis, or the activation of a specific signaling pathway. mdpi.com Phenotypic screening, a type of cell-based assay, can identify compounds that induce a desired change in cell morphology or function without prior knowledge of the specific target. ox.ac.uk
Quantitative HTS (qHTS): Unlike traditional single-concentration HTS, qHTS tests compounds across a range of concentrations, generating concentration-response curves for every compound in the library. This provides more detailed information on the potency and efficacy of the hits from the primary screen.
The process begins with assay development and miniaturization to a 384- or 1536-well plate format. mdpi.com Robotic liquid handlers dispense the compound, reagents, and cells, ensuring high precision and throughput. Following an incubation period, automated readers measure the assay signal. Data analysis software is then used to identify hits, which are typically defined as compounds that produce a response beyond a certain statistical threshold (e.g., three standard deviations from the mean of the control).
| Target Kinase | Assay Type | Screening Concentration (µM) | Result (% Inhibition) | Hit Status |
|---|---|---|---|---|
| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 10 | 85.4 | Hit |
| Kinase B | Luminescence-Based ATP Detection | 10 | 12.1 | No Hit |
| Kinase C | Fluorescence Resonance Energy Transfer (FRET) | 10 | 5.6 | No Hit |
| Kinase D | Luminescence-Based ATP Detection | 10 | 78.9 | Hit |
| Kinase E | Fluorescence Resonance Energy Transfer (FRET) | 10 | 2.3 | No Hit |
Subcellular Localization Studies in vitro
Determining where a compound accumulates within a cell is vital for understanding its mechanism of action and potential off-target effects. Several in vitro techniques can be employed to study the subcellular localization of this compound.
One common method is fluorescence microscopy . This requires a fluorescently labeled version of the compound. A synthetic route would be developed to conjugate a fluorophore (e.g., fluorescein, rhodamine) to the this compound scaffold, ideally at a position that does not interfere with its biological activity. nih.gov Living or fixed cells are then treated with the fluorescent probe, and confocal microscopy is used to visualize its distribution. Co-localization studies with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst stain for the nucleus) can pinpoint the compound's location. acs.orgnih.gov It is crucial to confirm that the fluorescent tag does not alter the compound's intrinsic localization properties. springernature.com
Another powerful, label-free technique is nanoscale secondary ion mass spectrometry (NanoSIMS) . This method can image the distribution of molecules in a cell based on their elemental or isotopic composition. springernature.com A stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) would be synthesized and introduced to cells. The NanoSIMS instrument then rasters a primary ion beam across the sample, generating secondary ions from the surface that are analyzed by a mass spectrometer. This creates a high-resolution map of the isotopically labeled compound's distribution within the cell. nih.gov
Subcellular fractionation is a biochemical approach where cells are treated with the compound and then lysed and separated into their major organelles (nucleus, mitochondria, cytoplasm, membranes) via differential centrifugation. The concentration of the compound in each fraction is then quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS), providing a quantitative measure of its distribution. nih.gov
| Subcellular Fraction | Compound Concentration (ng/mg protein) | Relative Enrichment Factor |
|---|---|---|
| Whole Cell Lysate | 150.2 | 1.0 |
| Nuclear | 45.8 | 0.3 |
| Mitochondrial | 580.5 | 3.9 |
| Cytosolic | 125.1 | 0.8 |
| Membrane/Microsomal | 210.7 | 1.4 |
Structure-Activity Relationship (SAR) Methodologies for Biological Activity Modulators
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. e3s-conferences.org These studies guide the optimization of a "hit" compound into a potent and selective "lead" by systematically modifying its structure and assessing the impact on its activity.
Design and Synthesis of SAR Libraries
For this compound, an SAR campaign would involve the design and synthesis of a library of analogs. The design process focuses on systematically modifying different parts of the molecule:
The Thiophene (B33073) Ring: Substituents could be introduced at various positions (e.g., C2, C4, C5) of the thiophene ring. These substituents could vary in electronic properties (electron-donating vs. electron-withdrawing) and steric bulk to probe their effect on target binding. mdpi.com
The Morpholine (B109124) Ring: The methyl group at the 2-position could be replaced with other alkyl groups (ethyl, propyl) or removed entirely. The nitrogen atom of the morpholine could be functionalized if it is not critical for activity.
The Linker: The direct connection between the two rings could be modified, for example, by introducing a spacer group.
The synthesis of these analogs would leverage established synthetic routes for morpholine and thiophene derivatives. frontiersin.orgnih.gov A convergent synthesis strategy is often employed, where the substituted morpholine and substituted thiophene fragments are prepared separately and then coupled in a final step. This modular approach allows for the efficient generation of a diverse library of compounds for biological testing.
| Compound ID | R¹ (on Thiophene) | R² (on Morpholine) | Hypothetical Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent | H | CH₃ | 5.2 |
| Analog-1 | 5-Cl | CH₃ | 1.8 |
| Analog-2 | 5-CH₃ | CH₃ | 8.9 |
| Analog-3 | 4-Br | CH₃ | 3.5 |
| Analog-4 | H | H | 15.7 |
| Analog-5 | H | CH₂CH₃ | 6.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. nih.gov This model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a QSAR model for the this compound series involves several steps:
Data Set Generation: A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).
Model Building: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that best correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).
A validated QSAR model can provide valuable insights into the key structural features driving activity and guide the rational design of more potent analogs. nih.gov
| Compound ID | LogP (Lipophilicity) | Topological Polar Surface Area (TPSA) | Dipole Moment (Debye) | Observed pIC₅₀ (-logIC₅₀) |
|---|---|---|---|---|
| Parent | 2.1 | 41.5 | 2.3 | 5.28 |
| Analog-1 (5-Cl) | 2.8 | 41.5 | 2.9 | 5.74 |
| Analog-2 (5-CH₃) | 2.5 | 41.5 | 2.2 | 5.05 |
| Analog-4 (H) | 1.7 | 41.5 | 2.4 | 4.80 |
Biophysical Characterization of Ligand-Target Interactions
Once a biological target has been identified and validated, biophysical techniques are used to characterize the direct binding interaction between the compound and the target protein. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. whiterose.ac.uk It is considered the gold standard for characterizing the thermodynamics of ligand-protein interactions because it provides a complete thermodynamic profile in a single experiment. frontiersin.org
In a typical ITC experiment to study the binding of this compound to its purified target protein, a solution of the compound is titrated into a solution of the protein held at a constant temperature. The instrument measures the minute heat changes that occur upon each injection.
The resulting data are plotted as heat flow per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields several key parameters:
Binding Affinity (Kₐ) : The association constant, which is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ).
Stoichiometry (n) : The number of ligand molecules that bind to one molecule of the protein.
Enthalpy Change (ΔH) : The measure of the change in heat upon binding, reflecting the making and breaking of bonds.
Entropy Change (ΔS) : Calculated from the other parameters, this reflects the change in disorder of the system upon binding.
Gibbs Free Energy Change (ΔG) : Calculated from the binding affinity (ΔG = -RTlnKₐ), this indicates the spontaneity of the binding event. tainstruments.com
By analyzing the thermodynamic signature (the relative contributions of ΔH and TΔS to ΔG), researchers can gain insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. frontiersin.org Comparing the thermodynamic profiles of different analogs from an SAR series can provide a deeper understanding of the molecular basis of affinity and guide rational drug design. whiterose.ac.uk
| Compound ID | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| Parent | 1.9 x 10⁵ | -7.2 | -4.5 | -2.7 |
| Analog-1 (5-Cl) | 5.6 x 10⁵ | -7.8 | -6.2 | -1.6 |
| Analog-2 (5-CH₃) | 1.1 x 10⁵ | -6.9 | -3.8 | -3.1 |
| Analog-4 (H) | 6.4 x 10⁴ | -6.5 | -3.1 | -3.4 |
Surface Plasmon Resonance (SPR) for Binding Kinetics
As of the latest available research, specific studies employing Surface Plasmon Resonance (SPR) to determine the binding kinetics of this compound with its biological targets have not been published in peer-reviewed literature. Consequently, detailed quantitative data regarding its association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ) are not available.
The application of SPR would be a valuable step in characterizing the molecular interactions of this compound. This technique allows for the real-time, label-free analysis of the binding between a ligand (in this case, this compound) and a target molecule, providing precise measurements of the kinetics and affinity of the interaction. Such data is crucial for understanding the compound's mechanism of action at a molecular level and for guiding further structure-activity relationship (SAR) studies.
Future research utilizing SPR would be necessary to elucidate the specific binding properties of this compound and to provide the quantitative data required for a comprehensive understanding of its biological activity.
Analytical Methodologies for Purity Assessment and Characterization in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and performing quantitative analysis of 2-Methyl-6-(thiophen-3-yl)morpholine. Its high resolution and sensitivity make it ideal for separating the main compound from synthesis-related impurities and degradation products.
The development of a robust HPLC method for a novel compound involves the systematic optimization of several parameters to achieve adequate separation and quantification. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.
A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, is common to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance, likely in the 230-250 nm range.
Method validation for research batches ensures that the analytical procedure is reliable and suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com
Precision: Assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with acceptance criteria typically set at a relative standard deviation (RSD) of less than 2%. nih.gov
Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
The structure of this compound contains two chiral centers at the C2 and C6 positions of the morpholine (B109124) ring. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (2R,6R and 2S,6S; 2R,6S and 2S,6R). As different enantiomers of a chiral drug can have distinct pharmacological activities, it is crucial to separate and quantify them. mdpi.com
Chiral HPLC is the gold standard for this purpose. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for a broad range of compounds. mdpi.comchiraltech.com The separation can be performed in either normal-phase or reversed-phase mode. Normal-phase, using mobile phases like hexane/isopropanol or hexane/ethanol, often provides better selectivity for chiral separations. mdpi.com A small amount of an amine additive, such as diethylamine, is frequently added to the mobile phase to improve the peak shape of basic analytes like morpholine derivatives.
Table 2: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is the preferred method for the determination of residual solvents and other volatile impurities that may be present in a drug substance from the manufacturing process. researchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for residual solvents based on their toxicity. scispace.com
Static headspace sampling coupled with GC (HS-GC) is the most common technique used. researchgate.net In this method, a sample of this compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide), sealed in a vial, and heated. rroij.com This allows the volatile residual solvents to partition into the gas phase (the headspace) above the sample. A portion of this gas is then automatically injected into the GC system. The separation is typically achieved on a capillary column with a stationary phase of intermediate polarity (e.g., DB-624), and detection is performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds. researchgate.net
Common solvents that might be monitored include those used in the synthesis of morpholine derivatives, such as toluene (B28343), methanol, ethanol, dichloromethane, and ethyl acetate. researchgate.nete3s-conferences.org
Table 3: Typical HS-GC Parameters for Residual Solvent Analysis
| Parameter | Setting |
|---|---|
| GC Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 210 °C |
| Detector (FID) Temp | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 20 min |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. As a secondary amine, this compound is basic and can be protonated to carry a positive charge in an acidic buffer. This makes it well-suited for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE.
CE can be used as an orthogonal technique to HPLC for purity analysis. Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector to the background electrolyte (BGE), enantiomers can be separated. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govmdpi.com The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus, separation. mdpi.com
Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Behavior (Methodology Focus)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides valuable information about its thermal stability, decomposition profile, and the presence of residual volatiles like solvents or water.
The methodology involves placing a small amount of the sample onto a high-precision balance within a furnace. The temperature is then increased at a constant rate. The resulting data is plotted as mass versus temperature, known as a thermogram. A weight loss at temperatures below approximately 150°C typically corresponds to the evaporation of unbound water or residual solvents. The temperature at which significant weight loss begins indicates the onset of thermal decomposition, providing a measure of the compound's stability.
Karl Fischer Titration for Water Content Determination
The determination of water content is a critical quality control test, as water can affect the stability, physical properties, and reactivity of a compound. Karl Fischer (KF) titration is the most widely accepted and specific method for this purpose. mcckf.com It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.
Two main types of KF titration are used:
Volumetric Titration: Suitable for samples with higher water content (typically >0.1%). A KF reagent containing iodine is added via a burette to the sample dissolved in a suitable solvent (e.g., methanol) until an endpoint is detected, usually with a platinum electrode. metrohmsiam.com
Coulometric Titration: Ideal for samples with very low water content (ppm levels). In this method, iodine is generated electrochemically in the titration cell. The amount of water is determined from the total charge passed to generate the iodine needed to reach the endpoint, according to Faraday's law. metrohm.com
For basic compounds like amines, the pH of the KF solvent can increase during titration, leading to side reactions and inaccurate results. To counteract this, a weak acid such as benzoic acid or salicylic (B10762653) acid is often added to the solvent to buffer the medium and ensure the reaction proceeds correctly. merckmillipore.com
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Development of Next-Generation Synthetic Methodologies
The synthesis of structurally complex morpholines, particularly those with specific stereochemistry like the cis- or trans-isomers of 2,6-disubstituted scaffolds, remains a significant challenge in organic chemistry. Future research could focus on developing novel, efficient, and stereoselective synthetic routes to 2-Methyl-6-(thiophen-3-yl)morpholine.
Key areas for exploration include:
Asymmetric Catalysis: Developing catalytic asymmetric methods to control the stereocenters at the C2 and C6 positions of the morpholine (B109124) ring would be a primary objective. This could involve enantioselective hydrogenation or transfer hydrogenation of precursor imines or ketones. organic-chemistry.org
Palladium-Catalyzed Carboamination: Strategies involving intramolecular palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives could provide a convergent and stereocontrolled route to cis-disubstituted morpholines. nih.gov
Flow Chemistry and Automation: The integration of flow chemistry could enable rapid optimization of reaction conditions, improve safety and scalability, and potentially allow for the telescoped synthesis of the target compound and its analogs from simple starting materials.
Enzymatic and Biocatalytic Methods: Exploring the use of enzymes for key bond-forming steps could offer environmentally benign and highly selective synthetic pathways, yielding enantiopure products.
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Challenges | Relevant Precedents |
| Asymmetric Transfer Hydrogenation | High enantioselectivity, operational simplicity. | Substrate scope, catalyst cost and sensitivity. | Synthesis of 3-substituted morpholines. organic-chemistry.org |
| Pd-Catalyzed Carboamination | Access to cis-stereoisomers, good functional group tolerance. | Catalyst loading, ligand design, potential for side reactions. | Synthesis of cis-3,5-disubstituted morpholines. nih.gov |
| Multi-component Reactions (e.g., Ugi-Zhu) | High atom economy, rapid assembly of molecular complexity. | Control of stereochemistry, purification of complex mixtures. | Synthesis of other complex thiophene-morpholine systems. mdpi.com |
| Intramolecular Cyclization of Amino Alcohols | Readily available starting materials, straightforward concept. | Harsh reaction conditions, lack of stereocontrol. | General morpholine synthesis. organic-chemistry.orgresearchgate.net |
Exploration of Novel Chemical Reactivity Patterns and Transformations
The unique combination of a secondary amine, an ether linkage, and an aromatic thiophene (B33073) ring in this compound suggests a rich and varied chemical reactivity profile. Systematic exploration of its transformations could uncover novel chemical reactions and provide access to new families of compounds.
Prospective research areas include:
Functionalization of the Morpholine Nitrogen: Investigating N-alkylation, N-acylation, N-arylation, and other functionalizations to modulate the compound's electronic and steric properties. Copper-catalyzed N-arylation strategies could be particularly relevant. acs.org
Reactivity of the Thiophene Ring: The thiophene moiety is susceptible to electrophilic aromatic substitution. nih.gov Studying reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation at the available positions (C2, C4, C5) of the thiophene ring could yield a library of new derivatives.
Ring Transformations: Investigating conditions that could induce ring-opening or ring-expansion of the morpholine core to access different heterocyclic systems.
Oxidative and Reductive Chemistry: Exploring the oxidation of the thiophene sulfur or the morpholine nitrogen, as well as the reduction of the thiophene ring, to generate novel scaffolds with different physicochemical properties.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is essential for predicting its behavior and designing future applications.
Advanced techniques that could be employed include:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY would be critical for unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry (cis vs. trans) of the substituents on the morpholine ring. ipb.ptresearchgate.net
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive proof of the molecule's solid-state structure, including bond lengths, bond angles, and conformational preferences. wikipedia.org
Computational Chemistry: Density Functional Theory (DFT) calculations could be used to model the molecule's conformational landscape, predict its vibrational spectra (IR and Raman), and calculate its molecular orbitals and electrostatic potential. researchgate.net This would provide insights into the preferred chair or boat conformations of the morpholine ring and the rotational barrier of the thiophene substituent. researchgate.net
Time-Resolved Spectroscopy: Techniques like transient absorption or time-resolved fluorescence spectroscopy could be used to study the excited-state dynamics of the molecule, particularly the influence of the thiophene ring, which is a known fluorophore in some contexts. numberanalytics.com
| Technique | Information Gained | Purpose |
| 2D NMR (NOESY) | Through-space proton-proton correlations. | Determination of relative stereochemistry (cis/trans). |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Absolute structural confirmation and analysis of intermolecular interactions. |
| DFT Calculations | Conformational energies, electronic properties, vibrational frequencies. | Prediction of stable conformers, reactivity sites, and spectral data. researchgate.net |
| Chiroptical Spectroscopy (e.g., VCD) | Information on absolute configuration. | Assignment of absolute stereochemistry for enantiopure samples. |
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systemsin vitro
Small organic molecules are invaluable tools for dissecting complex biological pathways. nih.govnih.gov The structural features of this compound, such as its hydrogen bonding capabilities and potential for specific protein interactions, make it a candidate for probing biological systems in vitro.
Future research could focus on:
Target Identification: Employing unbiased screening methods, such as phenotypic screening in cell-based assays followed by chemoproteomics, to identify potential protein targets. nih.gov For example, assays could monitor changes in cell morphology, proliferation, or the expression of specific biomarkers.
Enzyme Inhibition Assays: The morpholine scaffold is present in several known enzyme inhibitors. nih.gove3s-conferences.org Screening this compound against panels of enzymes, such as kinases or proteases, could reveal specific inhibitory activities.
Receptor Binding Assays: Assessing the compound's ability to bind to various receptors, particularly those for which morpholine-containing ligands have shown affinity.
Mechanism of Action Studies: Once a biological activity is identified, further in vitro studies would be necessary to elucidate the precise molecular mechanism. This could involve techniques like Western blotting to measure changes in protein levels, or reporter gene assays to assess effects on specific signaling pathways. mdpi.com
Design of Targeted Chemical Probes for Academic Research Applications
Should this compound demonstrate a specific and potent interaction with a biological target, it could serve as a scaffold for the development of targeted chemical probes. nih.gov Such probes are instrumental in chemical biology for visualizing and isolating proteins and understanding their function in native cellular environments. researchgate.netpromega.com
The design process would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to identify the key structural features required for biological activity and to optimize potency and selectivity.
Affinity-Based Probes: Incorporating a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne) onto the molecular scaffold. frontiersin.org This would allow for covalent labeling and subsequent isolation of the target protein for identification by mass spectrometry.
Fluorescent Probes: Attaching a fluorophore to the scaffold to create probes for visualizing the localization of the target protein within cells using fluorescence microscopy.
The development of high-quality chemical probes requires rigorous validation, including confirmation of target engagement in cells and comprehensive selectivity profiling. nih.govpromega.com
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Methyl-6-(thiophen-3-yl)morpholine, and how can purity be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the formation of the morpholine ring via cyclization of a β-amino alcohol precursor. Introduce the thiophene moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used).
- Purification : Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates and byproducts . Employ column chromatography for isolation, followed by recrystallization from solvents like THF/hexane to enhance purity.
- Characterization : Confirm structure and purity via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Advanced: How can stereochemical inconsistencies in synthesized this compound be resolved during structural elucidation?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., HPLC with amylose-based columns) to separate enantiomers and assign configurations.
- X-ray Crystallography : Co-crystallize the compound with a resolving agent or heavy atoms (e.g., bromine derivatives) to determine absolute configuration. Refinement via SHELXL and validation with PLATON can resolve ambiguities in bond lengths/angles.
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate stereochemical assignments.
Basic: What analytical techniques are critical for validating the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data.
- Refinement Tools : Refine structures using SHELXL , ensuring convergence of R-factors (R1 < 5%). Validate geometry with CCDC’s Mercury software to check for unusual bond angles/distances.
- Graphical Representation : Generate ORTEP diagrams via ORTEP-3 to visualize thermal ellipsoids and confirm atomic displacement parameters .
Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., ) and identify recurring motifs (e.g., chains, rings) using Mercury or CrystalExplorer .
- Energy Frameworks : Calculate interaction energies (e.g., via PIXEL method) to quantify the contribution of H-bonding vs. van der Waals forces to crystal packing.
- Co-crystallization Studies : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids) to engineer specific packing arrangements.
Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with computed values (DFT or machine learning models like NMRshiftDB). For XRD, re-examine data for twinning or disorder using TWINLAW in PLATON .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations to identify equilibrium states.
- Multi-Technique Consensus : Combine IR, Raman, and solid-state NMR to resolve discrepancies between solution and solid-state data.
Basic: What safety protocols are essential when handling morpholine derivatives like this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to flammability (Category 4) and skin corrosion risks (H314) .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from synthesis) with sodium bicarbonate before disposal.
- Storage : Store under inert gas (N2/Ar) in amber vials at -20°C to prevent oxidation or moisture absorption.
Advanced: How can researchers design pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., GPCRs or kinases) based on structural similarity to known ligands.
- In Vitro Assays : Test receptor binding affinity via radioligand displacement (e.g., -labeled compounds) or fluorescence polarization.
- Dose-Response Analysis : Employ Hill equation modeling to calculate IC50/EC50 values and assess efficacy in cell-based assays (e.g., cAMP modulation) .
Basic: How should impurities in this compound be quantified and controlled?
Methodological Answer:
- Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to resolve impurities.
- Reference Standards : Follow USP guidelines for impurity profiling, ensuring all peaks are within 0.1% acceptance thresholds .
- Mass Spectrometry : Apply LC-QTOF-MS to identify unknown impurities via exact mass and fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
